molecular formula C12H9N B189437 2-Naphthylacetonitrile CAS No. 7498-57-9

2-Naphthylacetonitrile

Cat. No.: B189437
CAS No.: 7498-57-9
M. Wt: 167.21 g/mol
InChI Key: LPCWDVLDJVZIHA-UHFFFAOYSA-N
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Description

2-Naphthylacetonitrile is a versatile organic compound characterized by the presence of a cyano group attached to the beta-position of a naphthalene ring. This compound is a colorless to pale yellow crystalline solid with a distinct odor. It is widely used in various fields due to its unique chemical properties, including good chemical stability and solubility in organic solvents .

Chemical Reactions Analysis

2-Naphthylacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include palladium catalysts, hydrogen gas for reduction, and various oxidizing agents. Major products formed from these reactions include amines, carboxylic acids, and substituted naphthalene derivatives .

Scientific Research Applications

2-Naphthylacetonitrile has shown promising applications in various scientific research fields:

Comparison with Similar Compounds

2-Naphthylacetonitrile can be compared with other similar compounds, such as:

    2-Naphthaleneacetonitrile: Similar in structure but may have different reactivity and applications.

    β-Naphthyleneacetonitrile: Another name for this compound, highlighting its structural similarity.

The uniqueness of this compound lies in its high yield synthesis, good chemical stability, and wide range of applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

2-naphthalen-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCWDVLDJVZIHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90225942
Record name 2-Naphthylacetonitrile
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Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7498-57-9
Record name 2-Naphthaleneacetonitrile
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Record name 2-Naphthylacetonitrile
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Record name 2-Naphthaleneacetonitrile
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Record name 2-Naphthylacetonitrile
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Record name 2-naphthylacetonitrile
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Record name 2-NAPHTHYLACETONITRILE
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Synthesis routes and methods I

Procedure details

To a stirred solution of sodium cyanide (10.5 g, 0.214 mol) in H2O (20 mL) was added a solution of 2-(bromomethyl)naphthalene (40.0 g, 0.181 mol) in EtOH (170 mL). The resulting mixture was heated at reflux for 3 h, then spin-evaporated in vacuo. The residue was partitioned between H2O (175 mL) and CH2Cl2 (200 mL). The aqueous layer was further extracted with CH2Cl2 (3×200 mL). The combined organic layers were dried over MgSO4 (5 g) and spin-evaporated in vacuo to a solid. The solid was dissolved in refluxing EtOH (100 mL). The clarified solution was stored at 3° C. for 16 h. Solids were collected by filtration and dried to constant weight in vacuo to give 24.8 g (81.9%) of product suitable for further transformation. A total of 257.2 g of material was prepared in this fashion.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Yield
81.9%

Synthesis routes and methods II

Procedure details

2-Bromomethyinaphthalene (5.00 g, 23 mmol) was dissolved in N,N'-dimethylformamide (50 ml) and potassium cyanide (2.95 g, 45 mmol) was added and the resulting mixture was stirred at room temperature for 16 hours. The supernatant was decanted and partitioned between water (100 ml) and diethyl ether (2×75 ml). The combined organic phases were washed with water (100 ml), dried (MgSO4), filtered and evaporated in vacuo affording 2.53 g (67%) of 2-naphtylacetonitrile as a solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.95 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-Naphthylacetonitrile in perovskite solar cell research?

A1: this compound (2-NA) acts as a crystal growth regulator in perovskite solar cell fabrication. [] It interacts with the lead ions (Pb2+) in the perovskite precursor solution through a combination of coordination bonding (from the nitrogen atom's lone pair electrons) and cation-π interaction (from the aromatic ring's π-electrons). [] This interaction effectively slows down the crystallization process, promoting larger grain growth and reducing grain boundaries in the perovskite film. [] This leads to enhanced exciton dissociation and improved solar cell performance. []

Q2: How does the structure of this compound impact its reactivity?

A2: The presence of both the nitrile group and the naphthalene ring significantly impacts the reactivity of this compound. The anion of this compound displays ambident nucleophile behavior, meaning it can react at two different sites (the carbon atom of the nitrile group or the carbon atom adjacent to the nitrile group). [] Studies show that it undergoes selective substitution at the carbon adjacent to the nitrile group (Cα) by aromatic halides through a radical nucleophilic substitution mechanism, resulting in the formation of α,α-diaryl nitriles. [] The selectivity of this reaction is influenced by the steric hindrance around the radical center of the reacting aromatic halide. []

Q3: Are there any spectroscopic data available for this compound?

A3: Yes, the synthesis of a 13C-labeled this compound derivative (N,N'-dimethyl 1-chloro-2-naphthaleneethanimidamide monohydrochloride) provides insights into the compound's spectroscopic properties. [] The research describes the impact of 13C labeling on the infrared (IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) spectra of the compound and its intermediates. []

Q4: Are there alternative compounds similar to this compound used in perovskite solar cells?

A5: Yes, Phenylacetonitrile (PA) is another compound investigated alongside 2-NA in perovskite solar cell research. [] Both PA and 2-NA share a similar structural motif – an aromatic ring system directly attached to an acetonitrile group. [] The research compares the effectiveness of both compounds as crystal growth regulators in perovskite solar cells, highlighting the role of the nitrogen atom's lone pair electrons and the aromatic ring's π-electrons in interacting with lead ions during crystal growth. [] This suggests that variations in the aromatic ring system (naphthalene vs. benzene) can influence the interaction strength and, consequently, the perovskite film properties and solar cell performance. []

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